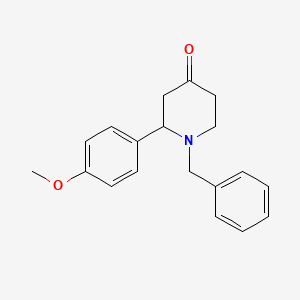

N-Benzyl-2-(4-methoxyphenyl)-4-pipiri-dinone

Description

Properties

CAS No. |

824938-72-9 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-benzyl-2-(4-methoxyphenyl)piperidin-4-one |

InChI |

InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19-13-17(21)11-12-20(19)14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 |

InChI Key |

GUWWSVMOVFBYII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CCN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods for Related Compounds

Several methods exist for synthesizing N-substituted-4-piperidones, which can be adapted for the synthesis of N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone. These methods include using various starting materials and reaction conditions to achieve the desired product.

From Benzylamine and Acrylic Esters

One method involves reacting benzylamine with acrylic esters, followed by condensation and further reactions to form the piperidinone ring. In this approach, benzylamine and an alcohol organic solvent are mixed, followed by the addition of an acrylic ester. The mixture is stirred and heated to 50-60°C for 9-24 hours. An excess of acrylate helps to reduce the formation of mono-ester byproducts, increasing the purity of the N-benzyl-4-piperidone.

After the reaction, unreacted acrylate and solvent are recovered by distillation. Organic bases are introduced, and the system is maintained at 50-85°C for 9-16 hours to collect high-purity N-benzyl-4-piperidone.

Reaction Conditions

- Reactants: Benzylamine, acrylic ester (e.g., methyl acrylate), alcohol organic solvent (e.g., methanol).

- Molar Ratio: Acrylic ester to benzylamine ratio of 2.6-5.

- Temperature: Initial heating to 50-60°C, followed by a condensation reaction at 50-85°C.

- Reaction Time: 9-24 hours for the initial reaction, 9-16 hours for the condensation.

From 1,5-Dichloro-3-pentanone and Primary Amines

This method involves a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone to form the N-substituted-4-piperidone.

Reaction Conditions

- Reactants: Primary amine (benzylamine), 1,5-dichloro-3-pentanone.

- Solvent: Methyl alcohol.

- Temperature: 60-80°C.

- Procedure: The 1,5-dichloro-3-pentanone is dissolved in methyl alcohol, heated, and the primary amine is added gradually. The mixture is stirred for 4 hours, then poured into water, filtered, and extracted to obtain the product.

Using 4-Piperidone Derivatives

N-benzyl-4-piperidone can be prepared from 4-piperidone or its hydrochloride salt via nucleophilic substitution with halobenzyl.

Incorporating the 4-Methoxyphenyl Group

To synthesize N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone, a key step would involve introducing the 4-methoxyphenyl group at the 2-position of the piperidine ring. This could potentially be achieved through several synthetic strategies:

- Electrophilic Aromatic Substitution: An electrophilic substitution reaction on N-benzyl-4-piperidone with an appropriate 4-methoxyphenyl electrophile could introduce the desired substituent.

- Grignard or Wittig Reaction: Performing a Grignard reaction with a 4-methoxyphenylmagnesium halide or a Wittig reaction with a 4-methoxyphenyl-substituted Wittig reagent on a suitable piperidine precursor could introduce the 4-methoxyphenyl group.

- Suzuki Coupling: A Suzuki coupling reaction between a halogenated piperidine derivative and a 4-methoxyphenylboronic acid could also be employed.

Refinement and Purification

After synthesizing the N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone, purification techniques such as column chromatography, recrystallization, or distillation under reduced pressure may be employed to obtain the desired purity.

Analytical Data

The synthesized compound should be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Chemical Reactions Analysis

Radical-Mediated Reactions under Photocatalytic Conditions

The compound participates in radical-involved transformations, particularly in photochemical syntheses. A study demonstrated that N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone derivatives form via a [1 + 2 + 3] organophotocatalyzed strategy using blue LED irradiation and Mes-3,6-t-Bu₂-Acr-Ph⁺BF₄⁻ as a catalyst . Key observations include:

-

Radical scavengers (e.g., TEMPO) completely inhibit the reaction, confirming radical intermediates .

-

A proposed mechanism involves:

Nucleophilic Attack at the Carbonyl Group

The 4-piperidone’s ketone group is susceptible to nucleophilic attack, enabling reductions and functionalizations:

-

Reduction to Alcohol : Treatment with NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming N-Benzyl-2-(4-methoxyphenyl)piperidin-4-ol (not directly observed but inferred from analogous piperidinone reductions) .

-

Grignard Reactions : Organometallic reagents (e.g., MeMgBr) add to the carbonyl, generating tertiary alcohols .

Cyclization and Lactam Formation

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization:

-

Aza-Michael Cyclization : Under basic conditions, the ketone undergoes cyclization with amines, forming fused piperidine derivatives .

-

Lactamization : Reaction with ammonia surrogates (e.g., NH₄OAc) in photocatalytic conditions forms 2-piperidinones, as demonstrated in [1 + 2 + 3] cascade reactions .

Benzyl Group Reactivity

-

Alkylation/Acylation : The benzylamine-derived nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a secondary amine .

Methoxyphenyl Group Reactivity

-

Demethylation : Strong acids (e.g., HBr/AcOH) cleave the methoxy group to a hydroxyl, forming 2-(4-hydroxyphenyl) derivatives .

-

Electrophilic Aromatic Substitution : The activated aryl ring undergoes nitration or sulfonation at the para position relative to the methoxy group.

Oxidation and Stability Considerations

-

Oxidation of Piperidine Ring : Strong oxidants (e.g., KMnO₄) may oxidize the piperidine ring to a pyridine derivative under acidic conditions.

-

Thermal Stability : The compound decomposes at temperatures above 200°C.

Biological Interactions

The compound exhibits acetylcholinesterase (AChE) inhibition , enhancing cholinergic transmission by preventing acetylcholine hydrolysis. This mechanism is critical for potential applications in neurodegenerative disease therapeutics.

Scientific Research Applications

N-Benzyl-2-(4-methoxyphenyl)-4-pipiri-dinone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-methoxyphenyl)-4-pipiri-dinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone analogs:

Key Observations :

- Thermal Stability : Compounds with bulkier substituents (e.g., 8c with a methylindole group) exhibit higher melting points, suggesting increased crystallinity .

- IR Spectroscopy : The presence of a methoxyphenyl group correlates with distinct carbonyl (C=O) and amide (N-H) stretches, as seen in 8b and 8c .

Electronic and Solvent Effects

- Electron-Donating Methoxy Group : The 4-methoxyphenyl substituent enhances π-electron delocalization, as observed in quinazoline derivatives (). This effect stabilizes charge-transfer states, leading to red-shifted emission in polar solvents like DMF .

- Polarizability: In bis-(4-methoxyphenyl) chromophores (), the methoxy group induces a blue shift in λmax compared to dialkylamino analogs, indicating tunable electronic properties for optoelectronic applications .

Biological Activity

N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone, a compound belonging to the piperidine family, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone is characterized by its piperidine ring, which is a common scaffold in medicinal chemistry. The synthesis of this compound typically involves several steps that include the formation of the piperidinone structure through various chemical reactions such as aza-Michael additions and reduction processes. Notably, recent advancements in synthetic methodologies have improved yields and stereoselectivity, making the production of this compound more efficient .

1. Pharmacological Properties

N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone has been investigated for its role as a potential therapeutic agent. Its structural similarity to known drugs suggests it may exhibit significant biological activities, including:

- Beta-adrenergic Receptor Agonism : The compound is linked to the synthesis of beta-2 adrenergic receptor agonists, which are crucial in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Acetylcholinesterase Inhibition : Analogues of this compound have been tested for their ability to inhibit acetylcholinesterase, an important target in Alzheimer's disease treatment .

2. Case Studies

Several studies have highlighted the biological activity of N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone and its derivatives:

- Study on Respiratory Agents : Research demonstrated that derivatives of this compound could effectively act as long-acting beta-2 agonists, showing significant promise in alleviating asthma symptoms with reduced side effects compared to traditional treatments .

- Cognitive Enhancers : In experiments assessing acetylcholinesterase inhibition, certain analogues exhibited IC50 values comparable to donepezil, a well-known Alzheimer’s drug. This suggests that modifications on the piperidine ring can enhance inhibitory potency .

Tables of Biological Activity

The following table summarizes key findings from various studies on N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone and its derivatives:

Q & A

Q. What are the standard synthetic routes for N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Amide coupling : Reacting benzylamine derivatives with activated carboxylic acids (e.g., 4-methoxyphenylacetic acid) using coupling agents like HATU or DCC in dichloromethane (DCM) at 0–25°C .

- Piperidinone formation : Cyclization via nucleophilic substitution or reductive amination, optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) .

- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for characterizing N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- HPLC : Retention time (e.g., ~13 min) and peak area (>95%) at 254 nm to assess purity .

- Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3%) may indicate residual solvents or incomplete reactions, requiring iterative purification .

Q. What biological activities have been reported for this compound, and how are preliminary assays designed?

Methodological Answer:

- Osteoclast inhibition : Evaluated via TRAP-staining assays on RAW 264.7 cells, with IC₅₀ values calculated using dose-response curves (e.g., 10–100 µM) .

- Enzyme inhibition : Kinase profiling (e.g., PI3K/Akt/mTOR pathway) using fluorescence-based ATP competition assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to establish selectivity indices .

Q. What safety protocols are recommended for handling N-Benzyl-2-(4-methoxyphenyl)-4-piperidinone?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor air quality with VOC detectors .

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for synthesized batches?

Methodological Answer:

- Step 1 : Repeat combustion analysis to rule out instrumental error.

- Step 2 : Perform LC-MS to detect impurities (e.g., unreacted starting materials or solvents) .

- Step 3 : Adjust recrystallization solvents (e.g., switch from EtOAc to MeOH/water) to improve crystal lattice integrity .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Reagent optimization : Replace traditional coupling agents with EDCI/HOBt for higher amide bond efficiency (>80% yield) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) while maintaining yields ≥75% .

- In-situ monitoring : Use FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

Q. What mechanistic insights explain its osteoclast inhibition?

Methodological Answer:

- Pathway inhibition : Western blotting confirms suppression of PI3K/Akt/mTOR signaling, reducing RANKL-induced osteoclastogenesis .

- Gene expression : qPCR shows downregulation of NFATc1 and cathepsin K, validated via siRNA knockdown experiments .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cell membrane disruption .

- Prodrug design : Introduce phosphate esters at the piperidine nitrogen, hydrolyzed in vivo to enhance bioavailability .

Q. What advanced analytical methods validate long-term stability and degradation pathways?

Methodological Answer:

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, followed by UPLC-PDA to track degradation products .

- Mass spectrometry : Identify oxidative metabolites (e.g., N-oxide formation) using Q-TOF systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.